[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride
Description
[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane derivative featuring a methanesulfonylmethyl (-SO₂CH₃) group and a primary amine (-CH₂NH₂) attached to the same carbon of the cyclopropane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Cyclopropane rings are valued in drug design for their conformational rigidity, which can improve target binding and metabolic stability .
Properties
IUPAC Name |
[1-(methylsulfonylmethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGMWMZFFMGKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopropyl ring and methanesulfonyl group.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonyl group.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
Methanesulfonylmethyl vs. Trifluoromethyl
- In contrast, the methanesulfonylmethyl group (-SO₂CH₃) is polar and may improve aqueous solubility. This group also introduces hydrogen-bonding capacity, which could influence receptor interactions .
Methanesulfonylmethyl vs. Methoxy
Aromatic vs. Aliphatic Substituents
- The trifluoromethoxy (-OCF₃) group combines lipophilicity and electron-withdrawing effects, differing from the aliphatic sulfonyl group in the target compound .
Analytical and Physicochemical Properties
NMR and HRMS Data
- Target Compound : Expected ¹H NMR signals include cyclopropane protons (δ 1.2–1.8 ppm) and methanesulfonylmethyl protons (δ 3.0–3.5 ppm). The amine proton may appear as a broad peak (δ 2.5–3.5 ppm).
- Comparisons :
Solubility and Stability
- The sulfonyl group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) compared to trifluoromethyl or methoxy analogs.
- Hydrochloride salts generally improve stability, but sulfonyl-containing compounds may hydrolyze under strongly acidic or basic conditions .
Biological Activity
[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride, with the CAS number 1628734-96-2, is a cyclopropyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 185.67 g/mol
- Structure : The compound features a cyclopropyl ring and a methanesulfonylmethyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to function as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception and mood regulation. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect serotonin and norepinephrine levels, which are important in treating depression and anxiety disorders.
- Antinociceptive Effects : Animal models have demonstrated that this compound can reduce pain responses, indicating potential use as an analgesic agent.
- Antimicrobial Properties : Some studies have reported activity against various bacterial strains, suggesting a role in antimicrobial therapy.
Data Table: Summary of Biological Activities
Case Studies
- Neuropharmacological Study :
- Analgesic Efficacy :
- Antimicrobial Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
